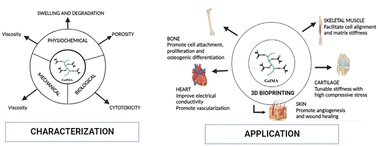An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting
Materials Advances Pub Date: 2023-10-19 DOI: 10.1039/D3MA00715D
Abstract
Bio-fabrication is an emerging area that involves the creation of tissue constructs with a hierarchical architecture. The essential requirements for fabricating a tissue construct are cells, biomaterial and bioactive molecules. Biomaterial selection is essential to support cell growth in a 3D microenvironment. Gelatin methacryloyl (GelMA) is a chemically modified form of gelatin biopolymer and has been extensively utilized for fabricating 3D tissue-engineered constructs. Photopolymerisation, thermal gelation or redox reaction are common methods to crosslink GelMA hydrogels. The ability of GelMA to undergo photopolymerisation is a promising aspect for tissue engineering since it facilitates the fabrication of dynamically tunable 3D crosslinked structures. As we see rapid advancement in tissue engineering and regenerative medicine, 3D bioprinting technology has paved the way for the fabrication of tissue constructs that can closely mimic the native tissue architecture. This review summarises the different methods for synthesizing GelMA and GelMA composite hydrogels and discusses their properties and applications in the field of tissue engineering. Further, the review focuses on applying GelMA hydrogel for fabricating various biomimetic tissues and organ constructs, such as cartilage, bone, cardiac tissue, skeletal muscle, and skin tissue, using a 3D bioprinting approach.


Recommended Literature
- [1] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [2] Inorganic analysis
- [3] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [4] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [5] Front cover
- [6] Contents pages
- [7] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [8] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [9] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [10] Contents

Journal Name:Materials Advances
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 16130-58-8
-
CAS no.: 16200-52-5









